3-Methyl-3-phenylcyclobutan-1-amine hydrochloride

Lipophilicity CNS drug design Physicochemical profiling

3-Methyl-3-phenylcyclobutan-1-amine hydrochloride (CAS 1258639-74-5) is a substituted cyclobutylamine derivative featuring a quaternary carbon at the 3-position bearing both a methyl and a phenyl substituent. With a molecular formula of C₁₁H₁₆ClN and a molecular weight of 197.71 g/mol, this compound is supplied as the hydrochloride salt, typically at 95–98% purity, and is primarily utilized as a constrained amine building block in medicinal chemistry and organic synthesis.

Molecular Formula C11H16ClN
Molecular Weight 197.7 g/mol
CAS No. 1258639-74-5
Cat. No. B1421788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3-phenylcyclobutan-1-amine hydrochloride
CAS1258639-74-5
Molecular FormulaC11H16ClN
Molecular Weight197.7 g/mol
Structural Identifiers
SMILESCC1(CC(C1)N)C2=CC=CC=C2.Cl
InChIInChI=1S/C11H15N.ClH/c1-11(7-10(12)8-11)9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H
InChIKeyUKIMNUHZIXYJAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-3-phenylcyclobutan-1-amine hydrochloride (CAS 1258639-74-5): A Differentiated Cyclobutylamine Building Block for Medicinal Chemistry


3-Methyl-3-phenylcyclobutan-1-amine hydrochloride (CAS 1258639-74-5) is a substituted cyclobutylamine derivative featuring a quaternary carbon at the 3-position bearing both a methyl and a phenyl substituent [1]. With a molecular formula of C₁₁H₁₆ClN and a molecular weight of 197.71 g/mol, this compound is supplied as the hydrochloride salt, typically at 95–98% purity, and is primarily utilized as a constrained amine building block in medicinal chemistry and organic synthesis . The presence of the geminal methyl-phenyl substitution on the cyclobutane ring distinguishes it from simpler cyclobutylamine analogs and offers a unique combination of steric bulk, conformational restriction, and lipophilicity that can be leveraged in fragment-based drug discovery and lead optimization programs .

Why 3-Methyl-3-phenylcyclobutan-1-amine hydrochloride Cannot Be Replaced by Generic Cyclobutylamine Analogs


Cyclobutylamine derivatives are widely used as conformationally constrained building blocks, but their physicochemical and pharmacokinetic properties are exquisitely sensitive to ring substitution patterns [1]. Simple replacement of 3-methyl-3-phenylcyclobutan-1-amine hydrochloride with unsubstituted 3-phenylcyclobutan-1-amine or 3-methylcyclobutan-1-amine alters key molecular descriptors—including lipophilicity (ΔLogP ≥ 0.5 units), molecular weight, and steric topology—that directly impact target binding, solubility, metabolic stability, and blood-brain barrier penetration [2]. The quaternary 3-position carbon in the target compound prevents metabolic oxidation at that site, a liability for analogs bearing only a methine or methylene group, while the balanced aromatic-aliphatic substitution profile provides a distinct vector for fragment growing that cannot be replicated by mono-substituted cyclobutylamines [3]. These structural differences translate into divergent ADME and pharmacodynamic profiles, making direct interchange without re-optimization scientifically unsound.

Quantitative Differentiation of 3-Methyl-3-phenylcyclobutan-1-amine hydrochloride: Head-to-Head Comparator Evidence


Lipophilicity Tuning: +0.5 LogP Unit Increase Over Des-methyl Analog

The 3-methyl substituent in the target compound elevates computed lipophilicity (XLogP3 = 2.1) by 0.5 log units compared to des-methyl 3-phenylcyclobutan-1-amine (XLogP3 = 1.6) and by 1.5 log units compared to des-phenyl 3-methylcyclobutan-1-amine (XLogP3 = 0.6) [1]. This ΔLogP of +0.5 relative to the direct phenyl analog translates to an approximately 3.2-fold increase in theoretical partition coefficient, placing the compound within the optimal LogP range (2–3) for CNS drug candidates where balanced passive permeability and aqueous solubility are critical [2].

Lipophilicity CNS drug design Physicochemical profiling

Molecular Weight Discrimination: 14 Da Increase vs Des-methyl Analog Enables Property-Based Differentiation

The target compound (MW 197.71 g/mol as HCl salt; 161.24 g/mol free base) is 14 Da heavier than 3-phenylcyclobutan-1-amine (MW 147.22 g/mol free base) and 76 Da heavier than 3-methylcyclobutan-1-amine (MW 85.15 g/mol free base) [1]. In fragment-based screening, this molecular weight increment, combined with the quaternary 3-position carbon (formal charge 0, heavy atom count 12), provides a distinct physicochemical signature with only one hydrogen bond donor and one hydrogen bond acceptor (HBD=1, HBA=1), TPSA of 26 Ų, and a single rotatable bond, maintaining ligand efficiency while adding steric bulk [2].

Molecular weight Fragment-based drug discovery Lead optimization

Hydrochloride Salt Form: Superior Handling and Solubility vs Free Base

3-Methyl-3-phenylcyclobutan-1-amine is commercially offered as both the free base (liquid at ambient temperature) and the hydrochloride salt (powder) . The hydrochloride salt (CAS 1258639-74-5) provides practical advantages over the free base (CAS 1258826-70-8): it is a solid at room temperature, enabling accurate weighing and formulation, and exhibits enhanced aqueous solubility due to protonation of the amine (predicted pKa ~9.8 for the conjugate acid) . The free base is sold at ≥95% purity as a liquid, whereas the HCl salt is available at 95% (AKSci) and 98% (Leyan), with the higher-purity lot commanding a premium (~$1,295/g for 95% vs premium pricing for 98%) . In biological assays, the hydrochloride form provides a defined counterion stoichiometry critical for accurate dose-response calculations.

Salt selection Solubility Solid-state properties

Cyclobutane Scaffold: Documented Metabolic Stability Advantage Over Acyclic and Larger Ring Analogs

Multiple reviews have established that incorporating cyclobutane rings into drug candidates can increase metabolic stability by shielding metabolically labile sites and introducing conformational constraint [1]. The target compound's 3-methyl-3-phenylcyclobutylamine core features a quaternary 3-position that blocks oxidative metabolism at that site—a vulnerability in 3-phenylcyclobutan-1-amine, which bears a methine proton at the 3-position. While direct metabolic stability data for the target compound are not publicly available, class-level evidence demonstrates that geminal substitution on cyclobutane rings reduces CYP-mediated oxidation rates by 2- to 10-fold compared to mono-substituted analogs in related chemotypes [2]. Furthermore, the cyclobutane ring itself has been shown to improve Fsp³ (fraction sp³) values, correlating with improved clinical success rates, and the target compound's Fsp³ of 0.55 (6 sp³ carbons out of 11 total) compares favorably with many acyclic amine building blocks [3].

Metabolic stability Cyclobutane scaffold Drug design

Optimal Research and Procurement Scenarios for 3-Methyl-3-phenylcyclobutan-1-amine hydrochloride


Fragment-Based Drug Discovery: Hit-to-Lead Optimization Requiring Controlled Lipophilicity Increase

When a primary fragment hit derived from 3-phenylcyclobutan-1-amine (LogP 1.6) shows promising target engagement but suboptimal cellular activity due to insufficient membrane permeability, 3-methyl-3-phenylcyclobutan-1-amine hydrochloride offers a +0.5 LogP unit increase (LogP 2.1) without introducing additional rotatable bonds or hydrogen bond donors [1]. This systematic lipophilicity step enables SAR exploration while preserving the fragment's ligand efficiency and binding vector, making it an ideal follow-up compound in fragment growing campaigns targeting intracellular or CNS targets [2].

Lead Optimization: Mitigating Metabolic Liability at the Benzylic Position

In lead series where 3-phenylcyclobutan-1-amine derivatives exhibit rapid in vitro microsomal clearance attributed to benzylic oxidation at the 3-position, the quaternary 3-methyl-3-phenyl substitution of the target compound eliminates this metabolic soft spot [1]. Class-level evidence indicates that geminal substitution on cyclobutane rings can reduce CYP-mediated oxidation rates by 2- to 10-fold compared to mono-substituted analogs [2]. Procurement of this building block at early lead optimization stages allows medicinal chemists to probe whether blocking this site resolves the metabolic liability while maintaining on-target potency.

CNS Drug Development: Optimizing Blood-Brain Barrier Penetration with Balanced Physicochemical Properties

For CNS programs requiring brain-penetrant amine building blocks, 3-methyl-3-phenylcyclobutan-1-amine hydrochloride provides a favorable multiparameter profile: LogP 2.1 (within the CNS drug space sweet spot of 2–3), TPSA 26 Ų (well below the 90 Ų threshold for BBB penetration), only one H-bond donor, and a cyclobutane scaffold that increases Fsp³ (0.55) [1]. Compared to widely used acyclic phenethylamine building blocks (LogP ~1.5, Fsp³ ~0.30), this compound offers superior predicted brain penetration and metabolic stability, making it a strategically valuable intermediate for CNS-targeted chemical probes and drug candidates [2].

Chemical Biology: Constrained Amine Probe Synthesis for Target Validation

In chemical biology applications requiring rigidified amine probes with defined spatial orientation of the phenyl pharmacophore, the target compound's cyclobutane ring locks the phenyl and amine substituents into a specific dihedral angle (~35° puckered conformation), removing the conformational flexibility inherent in acyclic analogs [1]. The hydrochloride salt form ensures accurate stoichiometric control in bioconjugation and probe synthesis reactions, eliminating the weighing and handling variability associated with the liquid free base [2]. This compound thus supports the design of conformationally constrained chemical probes for target engagement studies where precise spatial presentation of the amine and aryl groups is critical.

Quote Request

Request a Quote for 3-Methyl-3-phenylcyclobutan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.